molecular formula C11H13ClN2O2 B2378732 3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride CAS No. 2402837-26-5

3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride

Cat. No.: B2378732
CAS No.: 2402837-26-5
M. Wt: 240.69
InChI Key: FEWLZMCHAGCCMX-UHFFFAOYSA-N
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Description

3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride is a compound with significant interest in the fields of chemistry and biology. It is a derivative of indole, a heterocyclic aromatic organic compound, and is known for its diverse biological activities and applications. The compound’s structure includes an indole ring, which is a common motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

What sets 3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride apart from these similar compounds is its specific functional groups and their arrangement, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-5-8(11(14)15)9-6-13-10-4-2-1-3-7(9)10;/h1-4,6,8,13H,5,12H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWLZMCHAGCCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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